molecular formula C9H11ClN2 B3057123 [Chloro(phenylimino)methyl]dimethylamine CAS No. 7684-30-2

[Chloro(phenylimino)methyl]dimethylamine

Cat. No. B3057123
CAS RN: 7684-30-2
M. Wt: 182.65 g/mol
InChI Key: GEMHFKXPOCTAIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like CPMD can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other methods include S N 2 reactions of alkyl halides, ammonia, and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

Amines like CPMD are organic compounds where one or more of the hydrogen atoms in an ammonia molecule have been replaced by a hydrocarbon group . In the case of CPMD, the hydrocarbon group is phenyl, which is directly attached to the nitrogen atom . This structure allows the lone pair on the nitrogen atom to interact with the delocalized electrons in the benzene ring .


Chemical Reactions Analysis

Amines like CPMD can undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions, where one of the substituents in an aromatic ring is replaced by a nucleophile . The exact reactions that CPMD undergoes would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

Amines like CPMD have specific physical and chemical properties. For instance, they have distinct boiling points, which can be compared with those of similar compounds . They are also slightly soluble in water . The exact physical and chemical properties of CPMD would depend on its specific structure and composition.

Scientific Research Applications

Mechanism of Action

The mechanism of action of amines like CPMD involves the interaction between the delocalized electrons in the benzene ring and the lone pair on the nitrogen atom . This interaction increases the electron density around the ring, making it more reactive than in benzene itself . It also reduces the availability of the lone pair on the nitrogen to take part in other reactions .

Safety and Hazards

The safety data sheet for dimethylamine, a related compound, indicates that it is extremely flammable and can cause skin irritation, serious eye damage, and may be toxic if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . Similar precautions would likely apply to CPMD, although the exact hazards would depend on its specific structure and composition.

Future Directions

CPMD has gained significant attention from the scientific community due to its unique and diverse properties. It is likely that future research will continue to explore its potential applications in various fields. For instance, ruthenium metal-based complexes and Schiff base ligands, which are related to CPMD, are being considered for biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes . Similar applications could potentially be explored for CPMD in the future.

properties

IUPAC Name

N,N-dimethyl-N'-phenylcarbamimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-12(2)9(10)11-8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMHFKXPOCTAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427944
Record name N,N-Dimethyl-N'-phenylcarbamimidyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Chloro(phenylimino)methyl]dimethylamine

CAS RN

7684-30-2
Record name N,N-Dimethyl-N'-phenylcarbamimidyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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